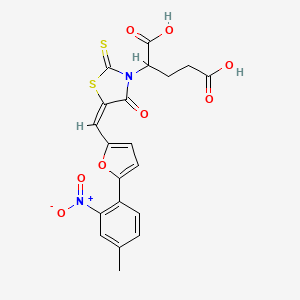

(E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid

Descripción

The compound (E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid is a structurally complex molecule featuring a thiazolidinone core substituted with a furan-methylene group, a 4-methyl-2-nitrophenyl moiety, and a pentanedioic acid side chain. The thiazolidinone ring contains both 4-oxo and 2-thioxo groups, which contribute to its electronic and steric properties. While direct experimental data for this compound are unavailable in the provided evidence, its structural analogs (e.g., ) suggest key physicochemical trends, such as moderate-to-high density (1.48–1.62 g/cm³) and variable pKa values influenced by substituents .

Propiedades

IUPAC Name |

2-[(5E)-5-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O8S2/c1-10-2-4-12(14(8-10)22(28)29)15-6-3-11(30-15)9-16-18(25)21(20(31)32-16)13(19(26)27)5-7-17(23)24/h2-4,6,8-9,13H,5,7H2,1H3,(H,23,24)(H,26,27)/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAWYLGJGWENSC-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(CCC(=O)O)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C(CCC(=O)O)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Compound A : (E)-3-(5-((5-(4-Nitrophenyl)Furan-2-yl)Methylene)-4-Oxo-2-Thioxothiazolidin-3-yl)Propanoic Acid ()

- Molecular Formula : C₁₇H₁₂N₂O₆S₂

- Molar Mass : 404.42 g/mol

- Key Features: Substituent: 4-Nitrophenyl on furan (electron-withdrawing). Side Chain: Propanoic acid (single -COOH group). Predicted Properties: Density = 1.62 g/cm³; pKa = 4.11 (acidic due to -COOH).

- Comparison : The target compound’s 4-methyl-2-nitrophenyl group introduces steric hindrance and lipophilicity compared to Compound A’s purely nitro-substituted phenyl. The pentanedioic acid chain (two -COOH groups) likely increases acidity and solubility relative to Compound A’s shorter chain .

Compound B : (E)-3-(5-(Furan-2-ylMethylene)-4-Oxo-2-Thioxothiazolidin-3-yl)-N-(Pyridin-2-yl)Propanamide ()

- Molecular Formula : C₁₆H₁₃N₃O₃S₂

- Molar Mass : 359.42 g/mol

- Key Features :

- Substituent : Unsubstituted furan.

- Side Chain : Propanamide linked to pyridin-2-yl (hydrogen-bonding capability).

- Predicted Properties : Density = 1.48 g/cm³; pKa = 12.96 (basic due to pyridine).

- Comparison : The amide and pyridine groups in Compound B reduce acidity compared to the target’s carboxylic acids. This difference may impact bioavailability and target binding in biological systems .

Compound C : (E)-5-((5-(4-Nitrophenyl)Furan-2-yl)Methylene)-4-Thioxothiazolidin-2-one ()

- Molecular Formula : Likely C₁₄H₈N₂O₄S₂ (inferred from structure).

- Key Features: Substituent: 4-Nitrophenyl on furan. Side Chain: Absent (simpler thiazolidinone core).

Research Findings and Hypothetical Implications

While specific bioactivity data are unavailable, structural comparisons suggest:

Acidity : The dual -COOH groups in the target compound could result in a lower pKa (~3–4) compared to Compound B (pKa ~12.96).

Bioavailability : The 4-methyl-2-nitrophenyl group may enhance lipophilicity, improving cell membrane penetration relative to Compounds A and C.

Data Tables

Table 1: Structural and Physicochemical Comparison

Notes and Limitations

Data Inference : Properties for the target compound are extrapolated from structural analogs due to lack of direct experimental data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.